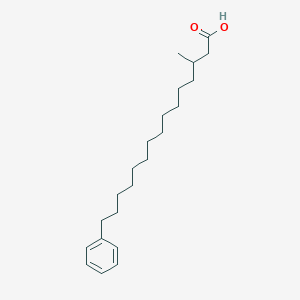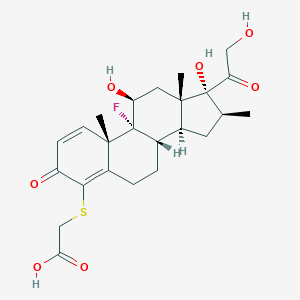
4-(Carboxymethylthio)betamethasone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Carboxymethylthio)betamethasone is a synthetic glucocorticoid that has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a potent synthetic corticosteroid that is commonly used in the treatment of various inflammatory and autoimmune disorders. 4-(Carboxymethylthio)betamethasone has been shown to have similar pharmacological effects as betamethasone, but with improved solubility and stability, making it a valuable tool for scientific research.
作用机制
4-(Carboxymethylthio)betamethasone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor and modulating gene expression. It inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the recruitment of immune cells to sites of inflammation. It also inhibits the activation of immune cells, such as T cells and B cells, and promotes the apoptosis of these cells.
生化和生理效应
4-(Carboxymethylthio)betamethasone has been shown to have a wide range of biochemical and physiological effects, including the inhibition of inflammation, the suppression of the immune response, and the modulation of gene expression. It has also been shown to have effects on metabolism, including the regulation of glucose and lipid metabolism.
实验室实验的优点和局限性
One of the main advantages of using 4-(Carboxymethylthio)betamethasone in lab experiments is its high potency and specificity for the glucocorticoid receptor. It has also been shown to have improved solubility and stability compared to other glucocorticoids, making it easier to use in experiments. However, one limitation of using 4-(Carboxymethylthio)betamethasone is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving 4-(Carboxymethylthio)betamethasone. One area of interest is the development of new derivatives with improved pharmacological properties, such as increased potency and specificity for the glucocorticoid receptor. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of 4-(Carboxymethylthio)betamethasone, with the goal of identifying new therapeutic targets for inflammatory and autoimmune diseases. Finally, there is a need to further investigate the potential off-target effects of 4-(Carboxymethylthio)betamethasone, in order to better understand its effects on cellular signaling pathways and metabolism.
合成方法
The synthesis of 4-(Carboxymethylthio)betamethasone involves the reaction of betamethasone with thiomethylacetic acid, followed by oxidation with potassium permanganate and reaction with sodium hydroxide. The final product is obtained after purification by chromatography.
科学研究应用
4-(Carboxymethylthio)betamethasone has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been used to study the molecular mechanisms of inflammation and to investigate potential therapeutic targets for inflammatory and autoimmune diseases. It has also been used to study the effects of glucocorticoids on gene expression, cell signaling pathways, and cellular metabolism.
属性
CAS 编号 |
121383-83-3 |
|---|---|
产品名称 |
4-(Carboxymethylthio)betamethasone |
分子式 |
C24H31FO7S |
分子量 |
482.6 g/mol |
IUPAC 名称 |
2-[[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-4-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C24H31FO7S/c1-12-8-15-13-4-5-14-20(33-11-19(30)31)16(27)6-7-21(14,2)23(13,25)17(28)9-22(15,3)24(12,32)18(29)10-26/h6-7,12-13,15,17,26,28,32H,4-5,8-11H2,1-3H3,(H,30,31)/t12-,13-,15-,17-,21-,22-,23-,24-/m0/s1 |
InChI 键 |
YNWPGLLPEDRZEY-YXMUHAPFSA-N |
手性 SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=C(C(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)SCC(=O)O |
SMILES |
CC1CC2C3CCC4=C(C(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)SCC(=O)O |
规范 SMILES |
CC1CC2C3CCC4=C(C(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)SCC(=O)O |
其他 CAS 编号 |
121383-83-3 |
同义词 |
(((11beta,16beta)-9-fluoro-11,17,21-trihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-4-yl)thio)acetic acid 4-(carboxymethylthio)betamethasone 4-CMTBM |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





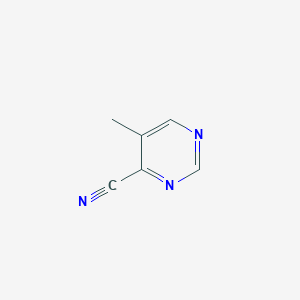
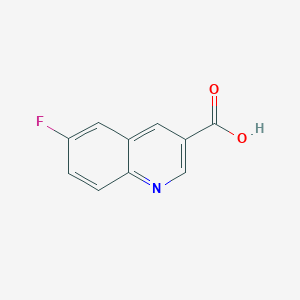
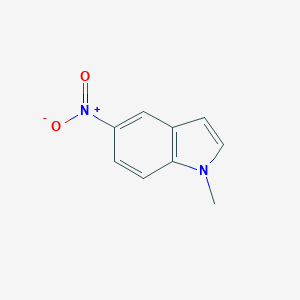
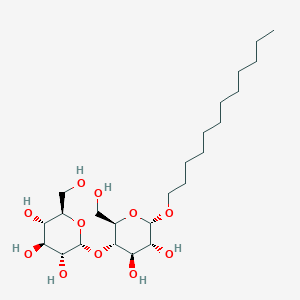
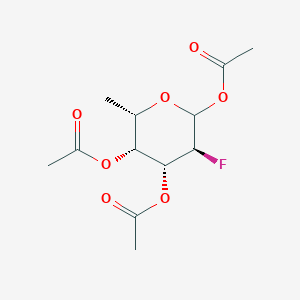
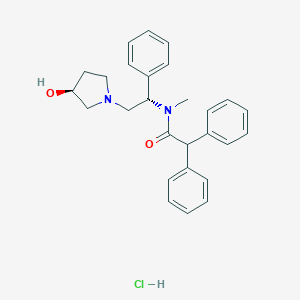
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
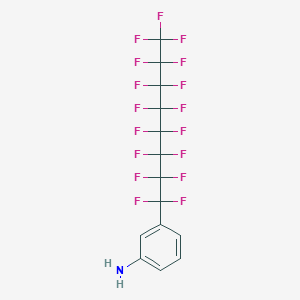

![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
